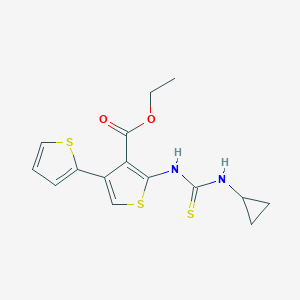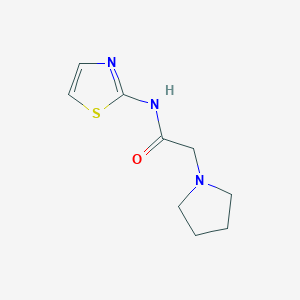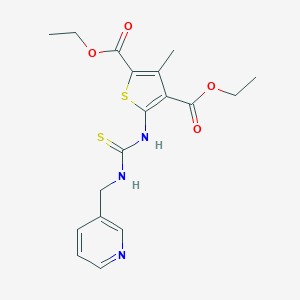
Ethyl 2-(cyclopropylcarbamothioylamino)-4-thiophen-2-ylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(cyclopropylcarbamothioylamino)-4-thiophen-2-ylthiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiophene family and is used extensively in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Ethyl 2-(cyclopropylcarbamothioylamino)-4-thiophen-2-ylthiophene-3-carboxylate is not well understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the transmission of nerve impulses and are important targets for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. The compound has been shown to have potent antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(cyclopropylcarbamothioylamino)-4-thiophen-2-ylthiophene-3-carboxylate has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is readily available in the market. This makes it a useful building block for the synthesis of various organic compounds. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on Ethyl 2-(cyclopropylcarbamothioylamino)-4-thiophen-2-ylthiophene-3-carboxylate. One potential direction is the development of novel thiophene-based compounds with potential applications in optoelectronics, organic solar cells, and light-emitting diodes. Another direction is the investigation of the compound's potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase for the treatment of various neurological disorders. Additionally, the compound's antioxidant and anti-inflammatory properties can be further explored for the development of novel therapeutics for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 2-(cyclopropylcarbamothioylamino)-4-thiophen-2-ylthiophene-3-carboxylate involves the reaction of ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate with cyclopropyl isothiocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine in anhydrous dichloromethane. The reaction mixture is then stirred for several hours at room temperature, and the resulting product is purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
Ethyl 2-(cyclopropylcarbamothioylamino)-4-thiophen-2-ylthiophene-3-carboxylate has potential applications in various fields of scientific research. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been used in the synthesis of novel thiophene-based compounds with potential applications in optoelectronics, organic solar cells, and light-emitting diodes.
Propriétés
Formule moléculaire |
C15H16N2O2S3 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
ethyl 2-(cyclopropylcarbamothioylamino)-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2S3/c1-2-19-14(18)12-10(11-4-3-7-21-11)8-22-13(12)17-15(20)16-9-5-6-9/h3-4,7-9H,2,5-6H2,1H3,(H2,16,17,20) |
Clé InChI |
VGUKLQGDWFXYNI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=S)NC3CC3 |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=S)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B274906.png)
![methyl 2-[[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274908.png)
![methyl 2-[[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274910.png)
![methyl 2-[[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274912.png)
![methyl 2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274913.png)
![methyl 2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274914.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274923.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B274924.png)
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B274925.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274928.png)
![2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B274935.png)
![Diethyl 3-methyl-5-[(6-methylpyridin-2-yl)carbamothioylamino]thiophene-2,4-dicarboxylate](/img/structure/B274953.png)
